molecular formula C13H9N3O2 B11873446 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine

3-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B11873446
M. Wt: 239.23 g/mol
InChI Key: ZNTPEAGAMIBSKF-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-nitrophenyl substituent at the 3-position. This compound is part of a broader class of imidazopyridines, which are known for their diverse pharmacological and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitrophenyl)imidazo[1,2-a]pyridine typically involves multi-component reactions (MCRs) that are efficient and straightforward. One common method involves the reaction of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalyst-free conditions, are often emphasized in the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative .

Scientific Research Applications

3-(4-Nitrophenyl)imidazo[1,2-a]pyridine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as anticancer or antiviral activity .

Comparison with Similar Compounds

Uniqueness: 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-nitrophenyl group enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

3-(4-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)12-9-14-13-3-1-2-8-15(12)13/h1-9H

InChI Key

ZNTPEAGAMIBSKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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